8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one
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Overview
Description
8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid . This reaction affords the desired pyrazoloquinoline derivative through a series of steps including condensation, cyclization, and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit diverse biological activities.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to a quinoline moiety and are known for their pharmacological properties.
Uniqueness
8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
8-Methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, alongside relevant synthesis methods and case studies.
- Chemical Formula : C₁₃H₈N₄O
- Molecular Weight : 228.23 g/mol
- CAS Number : Not specified in the search results.
1. Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. In particular, studies have shown that certain compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. Notably:
- Compounds such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline demonstrated significant inhibition of NO production, comparable to the positive control 1400 W .
- The mechanism of action appears to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- A study evaluating related quinoline derivatives found that certain compounds exhibited potent antiproliferative effects against cancer cell lines such as HeLa and A375. For instance, some derivatives showed IC50 values lower than 1 µM against these cell lines .
- The structure-activity relationship (SAR) analyses suggested that modifications in the pyrazoloquinoline structure could enhance anticancer activity by improving selectivity towards specific kinases involved in cancer progression .
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been assessed:
- In vitro tests revealed activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The compound displayed comparable efficacy to standard antimicrobial agents .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- One efficient synthesis route involves the condensation of appropriate hydrazones with substituted quinolines under mild conditions. This method allows for the introduction of various substituents at different positions on the pyrazoloquinoline ring system .
Case Studies
Several case studies highlight the biological activities of pyrazoloquinoline derivatives:
Properties
Molecular Formula |
C11H9N3O |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
8-methyl-1,5-dihydropyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C11H9N3O/c1-6-2-3-9-7(4-6)10-8(5-12-14-10)11(15)13-9/h2-5H,1H3,(H,12,14)(H,13,15) |
InChI Key |
CEJZGZYGDRSVJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C2NN=C3 |
Origin of Product |
United States |
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